Yttrium(III) carbonate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

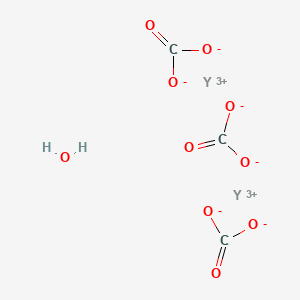

Yttrium(III) carbonate hydrate is a chemical compound with the formula Y₂(CO₃)₃·xH₂O. It is a white, crystalline solid that is sparingly soluble in water. This compound is part of the rare earth elements group and is used in various scientific and industrial applications due to its unique properties .

Biochemical Analysis

Biochemical Properties

It is known that yttrium, the main component of this compound, has many chemical similarities with lanthanides and can interact with various biomolecules .

Cellular Effects

It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of Yttrium(III) carbonate hydrate in animal models. It is known that yttrium can have toxic effects at high doses .

Preparation Methods

Yttrium(III) carbonate hydrate can be synthesized through several methods:

Chemical Reactions Analysis

Yttrium(III) carbonate hydrate undergoes various chemical reactions, including:

Decomposition: When heated, it decomposes to form yttrium oxide (Y₂O₃) and carbon dioxide.

Reaction with Acids: It reacts with strong acids like hydrochloric acid to form yttrium chloride and carbon dioxide.

Oxidation and Reduction: this compound can participate in redox reactions, although specific conditions and reagents depend on the desired products.

Scientific Research Applications

Yttrium(III) carbonate hydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of yttrium(III) carbonate hydrate involves its ability to release yttrium ions (Y³⁺) in solution. These ions can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The specific pathways and targets depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Yttrium(III) carbonate hydrate can be compared with other yttrium compounds, such as:

Yttrium(III) oxide (Y₂O₃): Used in similar applications but has different solubility and reactivity properties.

Yttrium(III) chloride (YCl₃): More soluble in water and used in different types of chemical reactions.

Yttrium(III) nitrate (Y(NO₃)₃): Used in the preparation of other yttrium compounds and has distinct reactivity compared to yttrium carbonate.

This compound is unique due to its specific solubility and reactivity, making it suitable for applications where controlled release of yttrium ions is required.

Properties

IUPAC Name |

yttrium(3+);tricarbonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Y/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUZDKUDCZNBJS-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Y+3].[Y+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Y2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid](/img/structure/B6321078.png)